N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide
Description
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is characterized by the presence of a bromine atom at the 5th position of the phenyl ring, a methyl group at the 2nd position, and a cyclobutanecarboxamide moiety
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-6-10(13)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVBHOIENEQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 5-bromo-2-methylaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide can be compared with other similar compounds such as:
- N-(5-chloro-2-methylphenyl)cyclobutanecarboxamide
- N-(5-fluoro-2-methylphenyl)cyclobutanecarboxamide
- N-(5-iodo-2-methylphenyl)cyclobutanecarboxamide
These compounds share a similar core structure but differ in the halogen atom present on the phenyl ring. The presence of different halogens can significantly influence the chemical properties and reactivity of these compounds, making each unique in its own right.
Biological Activity
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is a compound that has recently attracted attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 5th position of the phenyl ring.
- Methyl group at the 2nd position.
- Cyclobutanecarboxamide moiety , which contributes to its biological activity.
The molecular formula is , with a molecular weight of 269.15 g/mol. The compound's structure influences its solubility, stability, and interaction with biological targets.
Synthesis Methods
The synthesis typically involves the reaction of 5-bromo-2-methylaniline with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine. The reaction conditions are optimized to enhance yield and purity, which are crucial for biological evaluation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
The compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that the compound inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results from these studies are presented in Table 2.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These findings indicate that the compound may interfere with cellular proliferation pathways, although the exact mechanism remains to be elucidated.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:
- The bromine and methyl groups enhance binding affinity to specific enzymes or receptors.
- The cyclobutanecarboxamide moiety may modulate solubility and stability, influencing bioavailability.
Further research using molecular docking studies could provide insights into its interactions with target proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against a panel of resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 μg/mL, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Screening : In another study focusing on cancer cell lines, this compound demonstrated selective cytotoxicity with an IC50 value lower than many known chemotherapeutics. This positions it as a promising candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
